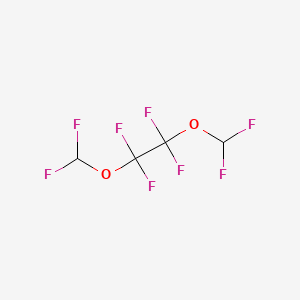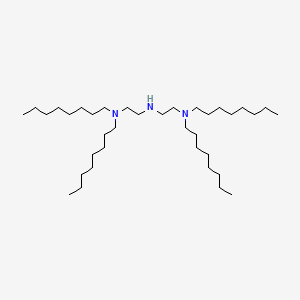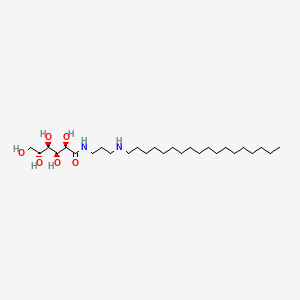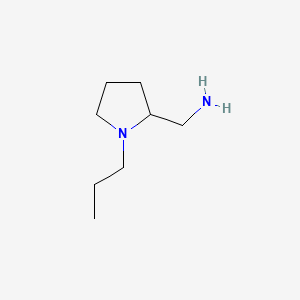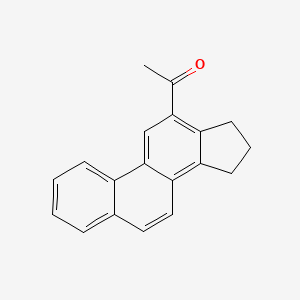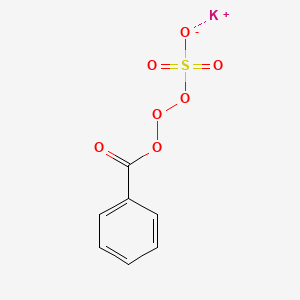
Potassium benzoylperoxymonosulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium benzoylperoxymonosulphate is a chemical compound with the molecular formula C14H10O4S2K. It is known for its strong oxidizing properties and is used in various industrial and scientific applications. This compound is a potassium salt of benzoylperoxymonosulfuric acid and is often utilized for its ability to initiate chemical reactions, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium benzoylperoxymonosulphate can be synthesized through the reaction of benzoyl peroxide with potassium peroxymonosulfate. The reaction typically occurs in an aqueous medium, where benzoyl peroxide is dissolved in a suitable solvent and then reacted with potassium peroxymonosulfate under controlled temperature and pH conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the reactants.
Industrial Production Methods
In industrial settings, this compound is produced by combining benzoyl peroxide with potassium peroxymonosulfate in large-scale reactors. The reaction mixture is continuously stirred and maintained at a specific temperature to ensure complete reaction. The product is then purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium benzoylperoxymonosulphate undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing various organic and inorganic compounds.
Reduction: Although less common, it can participate in reduction reactions under specific conditions.
Substitution: It can undergo substitution reactions where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Solvents: Water, acetonitrile, and other polar solvents.
Catalysts: Transition metal catalysts such as iron or copper salts.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with pH control to optimize reaction rates.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include oxidized organic compounds, such as carboxylic acids, ketones, and aldehydes.
Scientific Research Applications
Potassium benzoylperoxymonosulphate has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups and complex molecules.
Biology: It is employed in biochemical assays to study oxidative stress and redox reactions in biological systems.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals, where its strong oxidizing properties are beneficial.
Mechanism of Action
The mechanism of action of potassium benzoylperoxymonosulphate involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS, such as hydroxyl radicals and peroxides, interact with various substrates, leading to oxidation and other chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific application and conditions used.
Comparison with Similar Compounds
Potassium benzoylperoxymonosulphate can be compared with other similar compounds, such as:
Potassium peroxymonosulfate: Both compounds are strong oxidizing agents, but this compound has a benzoyl group that imparts unique reactivity.
Benzoyl peroxide: While benzoyl peroxide is primarily used as an initiator in polymerization reactions, this compound is more versatile in its applications due to its additional oxidizing properties.
Potassium persulfate: This compound is also an oxidizing agent, but it lacks the benzoyl group, making it less reactive in certain organic synthesis applications.
Properties
CAS No. |
3586-17-2 |
|---|---|
Molecular Formula |
C7H5KO7S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
potassium;benzoylperoxy sulfate |
InChI |
InChI=1S/C7H6O7S.K/c8-7(6-4-2-1-3-5-6)12-13-14-15(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 |
InChI Key |
ABQHEOOQTBHUHE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OOOS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)
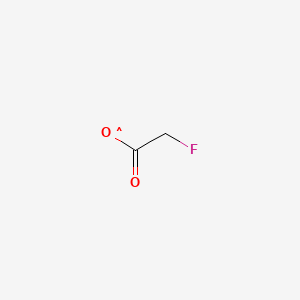

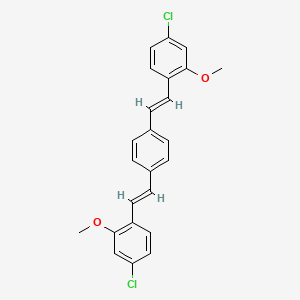
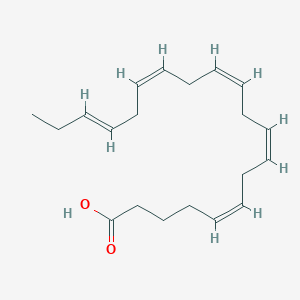
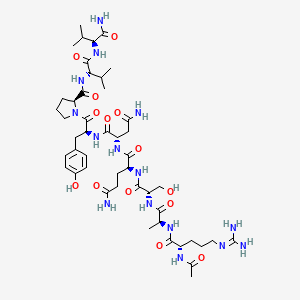

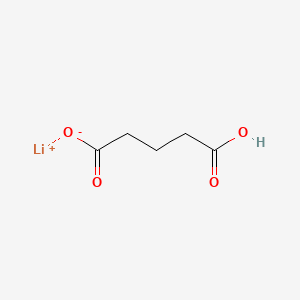
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
